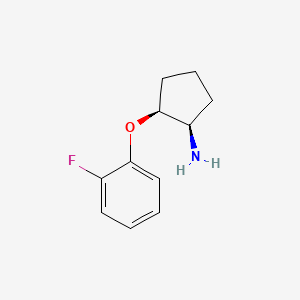

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine” is a novel compound that has garnered tremendous interest in recent years owing to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. It is a liquid at room temperature .

Molecular Structure Analysis

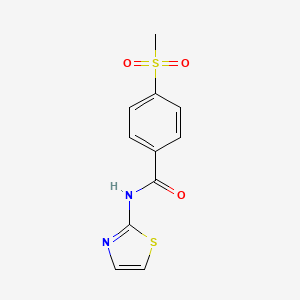

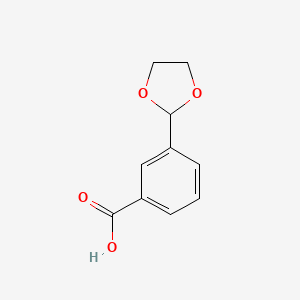

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14FNO/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11H,3,5,7,13H2/t9-,11+/m1/s1 . The molecular weight of this compound is 195.24 .

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 195.24 .

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Fluorophenol", "Cyclopentanone", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 2-Fluorophenol with ethyl chloroformate in the presence of triethylamine to form ethyl 2-fluorophenyl carbonate.", "Step 2: Condensation of cyclopentanone with ethyl 2-fluorophenyl carbonate in the presence of ammonium acetate and catalytic amounts of sodium acetate to form (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-one.", "Step 3: Reduction of the ketone group in (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-one with sodium borohydride in methanol to form (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-ol.", "Step 4: Protection of the hydroxyl group of (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-ol with tert-butyldimethylsilyl chloride in the presence of imidazole to form (1R,2S)-2-(2-Fluorophenoxy)-1-(tert-butyldimethylsilyloxy)cyclopentane.", "Step 5: Conversion of the silyl ether to the amine group by treatment with hydrochloric acid in diethyl ether to form (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine.", "Step 6: Purification of the product by extraction with chloroform and ethyl acetate, followed by drying over sodium sulfate." ] } | |

CAS番号 |

1807920-04-2 |

分子式 |

C11H14FNO |

分子量 |

195.23 g/mol |

IUPAC名 |

(1S,2R)-2-(2-fluorophenoxy)cyclopentan-1-amine |

InChI |

InChI=1S/C11H14FNO/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11H,3,5,7,13H2/t9-,11+/m0/s1 |

InChIキー |

FJVNCQVAONNZJP-GXSJLCMTSA-N |

異性体SMILES |

C1C[C@@H]([C@@H](C1)OC2=CC=CC=C2F)N |

SMILES |

C1CC(C(C1)OC2=CC=CC=C2F)N |

正規SMILES |

C1CC(C(C1)OC2=CC=CC=C2F)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)

![Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2388521.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)

![Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2388526.png)

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)